molecular formula C10H11ClO B1396049 1-(4-Chloro-2-methylphenyl)propan-1-one CAS No. 1034980-59-0

1-(4-Chloro-2-methylphenyl)propan-1-one

Cat. No.: B1396049
CAS No.: 1034980-59-0
M. Wt: 182.64 g/mol
InChI Key: GZBQXWGNORCIRD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)propan-1-one is a chemical compound with the molecular formula C10H11ClO. It is a derivative of propiophenone, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)propan-1-one can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzene (toluene derivative) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: The compound is involved in the development of drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)propan-1-one largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The pathways involved can vary widely, but typically include interactions with neurotransmitter systems or metabolic enzymes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-2-methylphenyl)propan-1-one is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This dual substitution can also affect its physical properties and its interactions with biological targets, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBQXWGNORCIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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